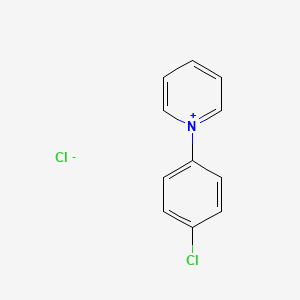
1-(4-Chlorophenyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)pyridin-1-ium chloride is an organic compound with the molecular formula C11H9ClN It is characterized by the presence of a pyridinium ion substituted with a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)pyridin-1-ium chloride can be synthesized through the reaction of 4-chlorobenzyl chloride with pyridine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Products include 1-(4-substituted phenyl)pyridinium derivatives.
Oxidation: N-oxides of this compound.
Reduction: Pyridine derivatives with reduced aromaticity.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)pyridin-1-ium chloride: Similar structure but with an amino group instead of a chloro group.
1-(4-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of a chloro group.
1-(4-Nitrophenyl)pyridin-1-ium chloride: Features a nitro group in place of the chloro group.
Uniqueness: 1-(4-Chlorophenyl)pyridin-1-ium chloride is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other substituents may not be as effective.
Propiedades
Fórmula molecular |
C11H9Cl2N |
|---|---|
Peso molecular |
226.10 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H9ClN.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H;1H/q+1;/p-1 |
Clave InChI |
NUCFOVBDMVTCBB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


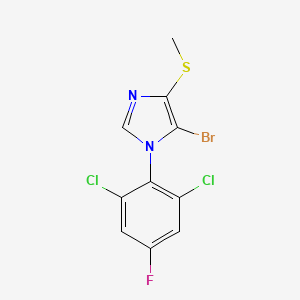
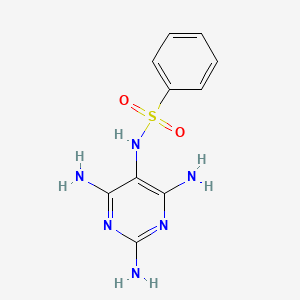
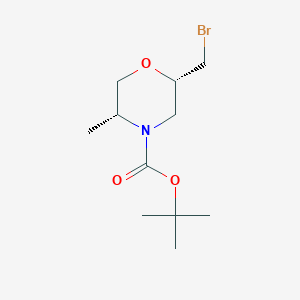
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
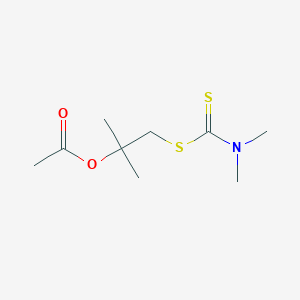
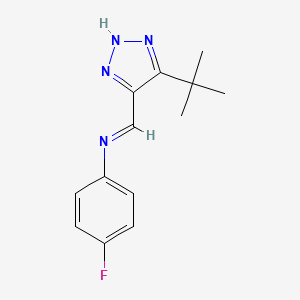
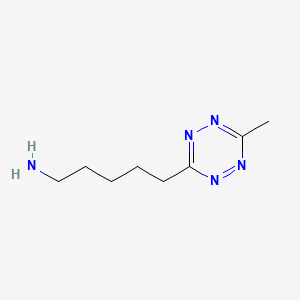

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
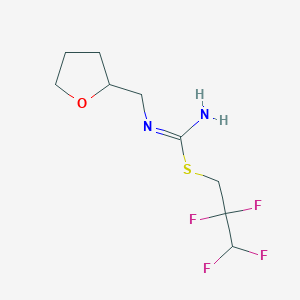
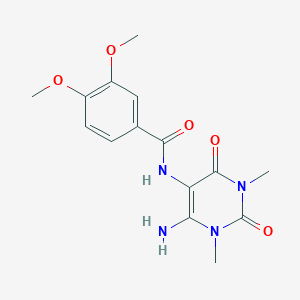
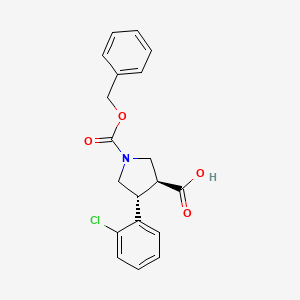

![5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B15217535.png)
